3-bromophenyl (3-bromopropanoyl)carbamate
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Overview
Description
3-bromophenyl (3-bromopropanoyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the chemical formula C10H9BrNO3 and a molecular weight of 277.09 g/mol.
Mechanism of Action
The mechanism of action of 3-bromophenyl (3-bromopropanoyl)carbamate is not yet fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to have anti-microbial effects against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromophenyl (3-bromopropanoyl)carbamate in lab experiments is its relatively simple synthesis method. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 3-bromophenyl (3-bromopropanoyl)carbamate. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as arthritis and colitis. Another area of interest is its potential use as a bioactive agent in drug discovery. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, anti-inflammatory, anti-tumor, and anti-microbial properties make it a popular choice for researchers. While its mechanism of action is not yet fully understood, further research may lead to its development as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3-bromophenyl (3-bromopropanoyl)carbamate involves the reaction of 3-bromophenol with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride to obtain this compound. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Scientific Research Applications
3-bromophenyl (3-bromopropanoyl)carbamate has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a bioactive agent in drug discovery.
properties
IUPAC Name |
(3-bromophenyl) N-(3-bromopropanoyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO3/c11-5-4-9(14)13-10(15)16-8-3-1-2-7(12)6-8/h1-3,6H,4-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHLHVGWZKWUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)NC(=O)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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